molecular formula C14H18F3N5O2 B2412837 N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1396711-91-3

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No. B2412837
M. Wt: 345.326
InChI Key: BNPBAJNYDAECQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, commonly known as PPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPO is a small molecule that belongs to the class of oxalamide compounds and has shown promising results in a wide range of studies.

Scientific Research Applications

Chemical Structure and Binding Affinities

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide, due to its complex structure, has been the subject of various studies focusing on its binding affinities and interactions with receptors. For instance, research on similar compounds has highlighted the importance of specific substituents for potent and selective binding to cannabinoid CB1 receptors. Structural requirements for this class of compounds include specific phenyl ring substitutions and a carboxamido group, indicating the molecule's potential interaction with biological targets (Lan et al., 1999).

Molecular Interactions

The molecular interactions of analogues, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with CB1 cannabinoid receptors have been extensively studied, revealing insights into conformations and interactions at the receptor level. These studies contribute to understanding how N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide might interact with similar receptors (Shim et al., 2002).

Applications in Neuroscience

Compounds with similar structures have shown promise as glycine transporter 1 (GlyT1) inhibitors, suggesting potential applications in neuroscience and neuropharmacology. For example, the identification of potent GlyT1 inhibitors has implications for modulating neurotransmitter levels and could inform the development of treatments for neurological disorders (Yamamoto et al., 2016).

Antagonistic Properties and Therapeutic Potential

Research on cannabinoid receptor antagonists, such as the closely related compound AM-251, has revealed anti-obesity effects in preclinical models. These findings underscore the potential therapeutic applications of N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide in managing obesity and related metabolic disorders (Hildebrandt et al., 2003).

Structural and Synthetic Studies

The synthesis and structural analysis of related pyrazole derivatives have facilitated the development of novel cannabinoid analogues. These studies not only contribute to the chemical knowledge base but also pave the way for the synthesis of compounds with improved pharmacological profiles (Pinna et al., 2012).

properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5O2/c15-14(16,17)9-21-13(24)12(23)20-7-10-1-5-22(6-2-10)11-8-18-3-4-19-11/h3-4,8,10H,1-2,5-7,9H2,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPBAJNYDAECQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC(F)(F)F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.